t-0201

Cat. No. B1681854

Key on ui cas rn:

169679-53-2

M. Wt: 614.5 g/mol

InChI Key: YAWNVAQKVARTGQ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06610518B2

Procedure details

Streptomyces rimosus subsp. rimosus ATCC10970 maintained on a quarter strength ATCC172 agar slope was inoculated as a loopful of spores into a 300 mm Erlenmeyer flask containing 50 mm of AS-7H inoculum medium. This was allowed to incubate for 2 days at 28° C., 200 rpm on an Infors Multitron™ Shaker with 1″ throw. 2 mls of this inoculum medium was then transferred to each of six 300 mm Erlenmeyer flask containing 50 mm of AP-5H production medium and incubated under the same conditions for a further 24 hours. At this point 5 mg of N-[6-{2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy}-5-(4-methylphenyl)-4-pyrimidinyl]-4-(tert-butyl)benzenesulfonamide (EP 0658548B1) dissolved in 0.5 mm of dimethylsulfoxide was added to each of the flasks and the fermentation allowed to continue under the same conditions for a further 3 hours. Each flask was then extracted with 200 mls of ethyl acetate and the combined ethyl acetate solubles concentrated to dryness to give a gum solid.

Name

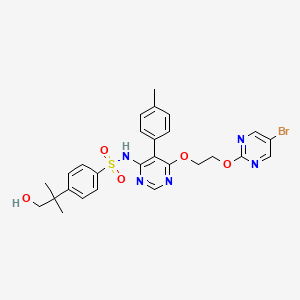

N-[6-{2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy}-5-(4-methylphenyl)-4-pyrimidinyl]-4-(tert-butyl)benzenesulfonamide

Quantity

5 mg

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[Br:1][C:2]1[CH:3]=[N:4][C:5]([O:8][CH2:9][CH2:10][O:11][C:12]2[N:17]=[CH:16][N:15]=[C:14]([NH:18][S:19]([C:22]3[CH:27]=[CH:26][C:25]([C:28]([CH3:31])([CH3:30])[CH3:29])=[CH:24][CH:23]=3)(=[O:21])=[O:20])[C:13]=2[C:32]2[CH:37]=[CH:36][C:35]([CH3:38])=[CH:34][CH:33]=2)=[N:6][CH:7]=1.CS(C)=[O:41]>>[Br:1][C:2]1[CH:7]=[N:6][C:5]([O:8][CH2:9][CH2:10][O:11][C:12]2[N:17]=[CH:16][N:15]=[C:14]([NH:18][S:19]([C:22]3[CH:27]=[CH:26][C:25]([C:28]([CH3:31])([CH3:30])[CH2:29][OH:41])=[CH:24][CH:23]=3)(=[O:20])=[O:21])[C:13]=2[C:32]2[CH:37]=[CH:36][C:35]([CH3:38])=[CH:34][CH:33]=2)=[N:4][CH:3]=1

|

Inputs

Step One

|

Name

|

N-[6-{2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy}-5-(4-methylphenyl)-4-pyrimidinyl]-4-(tert-butyl)benzenesulfonamide

|

|

Quantity

|

5 mg

|

|

Type

|

reactant

|

|

Smiles

|

BrC=1C=NC(=NC1)OCCOC1=C(C(=NC=N1)NS(=O)(=O)C1=CC=C(C=C1)C(C)(C)C)C1=CC=C(C=C1)C

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CS(=O)C

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

rimosus ATCC10970 maintained on a quarter strength ATCC172 agar slope

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

containing 50 mm of AS-7H inoculum medium

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

containing 50 mm of AP-5H production medium

|

WAIT

|

Type

|

WAIT

|

|

Details

|

incubated under the same conditions for a further 24 hours

|

|

Duration

|

24 h

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added to each of the flasks

|

WAIT

|

Type

|

WAIT

|

|

Details

|

to continue under the same conditions for a further 3 hours

|

|

Duration

|

3 h

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

Each flask was then extracted with 200 mls of ethyl acetate

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

the combined ethyl acetate solubles concentrated to dryness

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give a gum solid

|

Outcomes

Product

Details

Reaction Time |

2 d |

|

Name

|

|

|

Type

|

|

|

Smiles

|

BrC=1C=NC(=NC1)OCCOC1=C(C(=NC=N1)NS(=O)(=O)C1=CC=C(C=C1)C(CO)(C)C)C1=CC=C(C=C1)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |